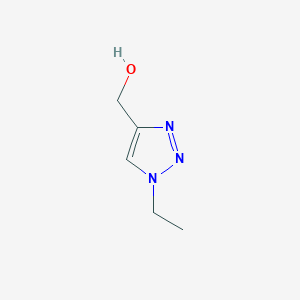

1-ethyl-1H-1,2,3-Triazole-4-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-ethyltriazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-8-3-5(4-9)6-7-8/h3,9H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWWLNDIWCIGBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77177-22-1 | |

| Record name | (1-ethyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1h 1,2,3 Triazole 4 Methanol and Its Analogues

Strategies for the Construction of the 1,2,3-Triazole Core

The formation of the 1,2,3-triazole ring is a cornerstone of modern organic synthesis, with several powerful methods at the disposal of chemists. These methodologies offer varying degrees of regioselectivity and are amenable to a wide range of substrates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Regioselective Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most widely utilized method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction, a prime example of "click chemistry," is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.gov The reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-isomer. nih.govacs.org

The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate before undergoing reductive elimination to furnish the stable 1,4-disubstituted 1,2,3-triazole product. acs.org The in situ generation of the active Cu(I) catalyst is often achieved by the reduction of a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. nih.gov A variety of copper sources and ligands can be employed to facilitate this transformation in diverse solvent systems, including aqueous media. mdpi.com The robustness and orthogonality of the CuAAC reaction have made it an invaluable tool in various fields, including medicinal chemistry and materials science. nih.govnih.gov

A direct and highly efficient route to 1-ethyl-1H-1,2,3-triazole-4-methanol involves the CuAAC reaction between ethyl azide and propargyl alcohol. This one-pot synthesis simultaneously introduces the desired N1-ethyl and C4-hydroxymethyl substituents with high regioselectivity.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Key Features |

|---|---|---|---|---|

| Organic Azide | Terminal Alkyne | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, high yields |

| Ethyl Azide | Propargyl Alcohol | Cu(I) source | 1-ethyl-1H-1,2,3-triazole-4-methanol | Direct synthesis of the target compound |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Isomeric Control

In contrast to the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary and highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net This method is particularly valuable for accessing the alternative regioisomer, which is not obtainable through the copper-catalyzed pathway. chalmers.se The reaction is typically catalyzed by ruthenium(II) complexes, such as [CpRuCl]-based systems (Cp = pentamethylcyclopentadienyl). acs.orgchalmers.se

The proposed mechanism for the RuAAC reaction involves the formation of a ruthenacycle intermediate, which differs significantly from the mechanism of the CuAAC. researchgate.net This distinct mechanistic pathway is responsible for the observed reversal of regioselectivity. The RuAAC is compatible with a broad range of functional groups and can be carried out under relatively mild conditions. acs.org While not the primary route for the synthesis of the 1,4-disubstituted target compound, the RuAAC is a critical tool for the synthesis of its 1,5-disubstituted analogues, expanding the accessible chemical space of triazole-containing molecules. scilit.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

|---|---|---|---|---|

| Organic Azide | Terminal Alkyne | Ruthenium(II) complexes (e.g., [Cp*RuCl]₄) | 1,5-disubstituted 1,2,3-triazole | High regioselectivity for the 1,5-isomer |

Classical Huisgen 1,3-Dipolar Cycloaddition and its Modern Refinements

The foundation for the synthesis of 1,2,3-triazoles was laid by Rolf Huisgen through the thermal 1,3-dipolar cycloaddition of azides and alkynes. wikipedia.orgorganic-chemistry.orgfu-berlin.de This reaction, often referred to as the Huisgen cycloaddition, is a concerted [3+2] cycloaddition that typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.govwikipedia.org The lack of regioselectivity and the harsh reaction conditions have limited the widespread application of the classical Huisgen cycloaddition in modern organic synthesis. ijrpc.com

However, the fundamental principles of this reaction have inspired the development of more refined and controlled methodologies. The advent of metal catalysis, particularly with copper and ruthenium, represents a significant refinement that addresses the shortcomings of the thermal process by providing high regioselectivity under mild conditions. organic-chemistry.org These modern iterations have largely superseded the classical thermal method for the controlled synthesis of specific triazole isomers. ijrpc.com

Metal-Free and Organocatalytic Approaches to 1,2,3-Triazoles

While metal-catalyzed cycloadditions are highly efficient, the development of metal-free alternatives is an active area of research, driven by the desire to avoid potential metal contamination in the final products, particularly in pharmaceutical applications. acs.org These approaches often rely on the activation of the alkyne or azide component through other means.

One strategy involves the use of strained alkynes, such as cyclooctynes, which can undergo cycloaddition with azides at room temperature without the need for a metal catalyst. acs.org Another avenue is the use of electron-deficient alkynes, which are more reactive towards azides in the absence of a catalyst. acs.org

Organocatalysis has also emerged as a promising metal-free strategy for promoting azide-alkyne cycloadditions. nih.govbohrium.com Certain organic molecules can catalyze the reaction, offering a greener and potentially more biocompatible alternative to metal catalysts. acs.org These methods, while still under development, hold significant promise for the synthesis of 1,2,3-triazoles in contexts where metal catalysis is undesirable. rsc.org

Functionalization Strategies for the 1-ethyl-1H-1,2,3-Triazole-4-methanol Scaffold

The synthesis of the specifically substituted 1-ethyl-1H-1,2,3-triazole-4-methanol can be approached in two primary ways: a convergent synthesis where the substituted precursors are joined to form the final molecule in a single step, or a divergent approach where the triazole core is first synthesized and then functionalized.

Introduction of the N1-Ethyl Moiety

The introduction of the ethyl group at the N1 position of the 1,2,3-triazole ring is a crucial step in the synthesis of the target compound. As previously mentioned, the most direct method to achieve this is through the CuAAC reaction of ethyl azide with a suitable alkyne. This approach ensures the regioselective formation of the N1-substituted product. frontiersin.orgnih.gov

Alternatively, if a pre-formed 4-hydroxymethyl-1H-1,2,3-triazole is used as a starting material, the N1-ethyl group can be introduced via N-alkylation. However, the direct alkylation of NH-1,2,3-triazoles with alkyl halides can be problematic due to the presence of three nucleophilic nitrogen atoms, which can lead to a mixture of N1 and N2-alkylated isomers. acs.orgnih.gov The regioselectivity of this reaction is influenced by various factors, including the nature of the alkylating agent, the base, and the solvent used. beilstein-journals.org While methods for regioselective N2-alkylation have been developed, achieving selective N1-alkylation can be challenging. acs.org Therefore, the convergent CuAAC approach using ethyl azide is generally the preferred and more efficient method for the synthesis of 1-ethyl-1H-1,2,3-triazole-4-methanol. nih.govnih.gov

| Method | Starting Materials | Key Features | Outcome |

|---|---|---|---|

| Convergent CuAAC | Ethyl azide and Propargyl alcohol | One-pot reaction, high regioselectivity | Direct formation of 1-ethyl-1H-1,2,3-triazole-4-methanol |

| Divergent N-Alkylation | 4-hydroxymethyl-1H-1,2,3-triazole and an ethylating agent (e.g., ethyl iodide) | Can lead to a mixture of N1 and N2 isomers | May require separation of regioisomers |

Installation and Selective Derivatization of the C4-Hydroxymethyl Group

The introduction of the C4-hydroxymethyl group is most effectively accomplished using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.orgresearchgate.net This reaction facilitates the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles with high yields and specificity. researchgate.netnih.gov The archetypal reaction for installing the hydroxymethyl moiety involves the cycloaddition of an organic azide, such as ethyl azide, with propargyl alcohol.

This method provides direct access to the desired (1-substituted-1H-1,2,3-triazol-4-yl)methanol core. For instance, benzyl (B1604629) 2-azidoacetate reacts with propargyl alcohol in the presence of a copper catalyst to yield benzyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethanoate. mdpi.com

The C4-hydroxymethyl group is a versatile handle for further derivatization. It can be readily converted into other functional groups, enabling the synthesis of a diverse library of analogues. A common transformation is its conversion to a halomethyl group, which serves as a reactive electrophile for subsequent nucleophilic substitution reactions. For example, treatment of the alcohol with thionyl chloride (SOCl₂) effectively replaces the hydroxyl group with a chlorine atom. mdpi.com This halomethyl-triazole can then be used for site-selective protein modification by alkylating cysteine residues. mdpi.com

Synthesis of β-Hydroxy-1,2,3-Triazole Derivatives

A significant class of analogues are the β-hydroxy-1,2,3-triazole derivatives. These compounds are efficiently synthesized via a one-pot, three-component reaction involving an epoxide, an alkyne, and an azide source (often sodium azide). researchgate.netresearchgate.net This approach is catalyzed by various copper-based systems, which facilitate the in situ azidolysis of the epoxide to form an azido-alcohol intermediate, followed by cycloaddition with the alkyne. researchgate.netresearchgate.net

Different catalytic systems have been developed to promote this reaction under green conditions, such as using water as a solvent. researchgate.netrsc.org For example, a Cu(II)–azide complex has been shown to be an active catalyst for the three-component azide–epoxide–alkyne cycloaddition reaction in water. rsc.org Similarly, copper nanostructures have been employed as effective and regioselective catalysts for preparing these compounds from the same starting materials. researchgate.netresearchgate.net The reaction conditions, particularly temperature, can influence the outcome, with lower temperatures often favoring the formation of a single product. rsc.org

| Epoxide | Alkyne | Catalyst | Solvent | Yield (%) | Reference |

| Styrene oxide | Phenylacetylene (B144264) | Cu/Cu₂O nanostructure | Water | 95 | researchgate.net |

| Propylene oxide | Phenylacetylene | Cu/Cu₂O nanostructure | Water | 92 | researchgate.net |

| Styrene oxide | 1-Heptyne | Cu/Cu₂O nanostructure | Water | 90 | researchgate.net |

| Epichlorohydrin | Phenylacetylene | Cu/Cu₂O nanostructure | Water | 88 | researchgate.net |

| Styrene oxide | Propargyl alcohol | Cu(II)-azide complex | Water | 93 | rsc.org |

Regioselective Control in Forming 1,4-Disubstituted Triazoles with Hydroxymethyl Functionality

Achieving regiochemical control is paramount in the synthesis of substituted triazoles. The thermal 1,3-dipolar cycloaddition between an azide and an alkyne typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. researchgate.net The advent of the CuAAC reaction revolutionized this field by providing almost exclusive formation of the 1,4-disubstituted isomer. researchgate.netnih.govnih.gov This high regioselectivity is a defining feature of click chemistry and is crucial for the synthesis of compounds like 1-ethyl-1H-1,2,3-triazole-4-methanol, where the ethyl group is at the N1 position and the hydroxymethyl group is at the C4 position. frontiersin.org

The mechanism of the CuAAC reaction is believed to involve the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form the triazole ring. frontiersin.org This catalyzed pathway has a significantly lower activation energy for the formation of the 1,4-isomer compared to the 1,5-isomer, ensuring high regioselectivity. Various copper sources can be used, often involving the in situ reduction of Cu(II) salts with agents like sodium ascorbate. researchgate.net While copper is the most common catalyst, other metals like ruthenium can be used to selectively generate the 1,5-disubstituted isomer, highlighting the importance of the catalyst in directing the reaction's outcome. nih.govbeilstein-journals.org

Advanced Synthetic Transformations and Derivatization of 1-ethyl-1H-1,2,3-Triazole-4-methanol Analogues

The stable 1,2,3-triazole core and its functional handles allow for extensive post-synthesis modifications.

Reactions at the Hydroxyl Group: Esterification, Etherification, and Oxidation

The C4-hydroxymethyl group is a primary site for derivatization.

Esterification: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate conditions. For example, 1-(2-hydroxy-5-methylphenyl)ethanone can be acylated with 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride in pyridine (B92270) to form the corresponding ester. nih.gov This demonstrates a common strategy for linking different molecular fragments to the triazole core via an ester linkage.

Etherification: Ether derivatives can be synthesized, for instance, by reacting a halomethyl-triazole intermediate with an alcohol or phenol. The initial conversion of the C4-hydroxymethyl group to a more reactive C4-halomethyl group, using reagents like SOCl₂, facilitates this transformation. mdpi.com

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde (1-ethyl-1H-1,2,3-triazole-4-carbaldehyde) or carboxylic acid (1-ethyl-1H-1,2,3-triazole-4-carboxylic acid) using standard oxidizing agents. These oxidized derivatives are valuable intermediates for further functionalization, such as in the synthesis of amides or imines.

Further Functionalization of the 1,2,3-Triazole Ring System (e.g., Halogenation, Amination)

While the 1,2,3-triazole ring is generally stable, its C-H bonds can be functionalized under specific conditions.

Halogenation: Direct halogenation of the triazole ring at the C5 position is a valuable transformation. Methods have been developed for the regioselective halogenation of 2-substituted-1,2,3-triazoles via sp² C–H activation. rsc.org Another efficient method uses a potassium halide (KX) in combination with Oxone as an oxidant under transition-metal-free conditions to halogenate 4-aryl-1,2,3-triazoles at the C5 position. rsc.org These halogenated triazoles are versatile intermediates for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Amination: The synthesis of amino-1,2,3-triazoles can be achieved through various routes. While direct amination of the triazole C-H bond is challenging, multicomponent reactions can be employed to construct triazoles bearing an amino group. For example, a three-component reaction of isothiocyanates, amidines, and hydrazines can produce 1H-1,2,4-triazol-3-amines. isres.org Although this example pertains to the 1,2,4-isomer, similar principles can be applied to build substituted amino-1,2,3-triazoles.

Multicomponent Reaction (MCR) Approaches for Diversified Scaffolds

Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular diversity from simple starting materials in a single pot. nih.gov Several MCRs have been developed for the synthesis of complex 1,2,3-triazole derivatives.

One such approach is a three-component reaction of aromatic ketones, sodium sulfinates, and azides, catalyzed by aerobic copper, to produce 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. nih.gov Another strategy combines two MCRs, the click reaction and the Biginelli reaction, to efficiently synthesize 1,2,3-triazole derivatives of dihydropyrimidinones in good yields. nih.gov The initial click reaction generates an aldehyde-functionalized triazole, which is then used directly in a subsequent Biginelli reaction with ethyl acetoacetate (B1235776) and urea. nih.gov These MCR strategies provide efficient pathways to complex, drug-like molecules built upon the 1,2,3-triazole scaffold. beilstein-journals.org

Continuous Flow Synthesis of 1,2,3-Triazoles

Continuous flow synthesis has emerged as a robust and highly efficient methodology for the production of 1,2,3-triazoles, offering several advantages over traditional batch processing. nih.govrsc.orgsoton.ac.uk This technique involves the continuous pumping of reagents through a heated and pressurized reactor system, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.orgacs.org

One of the key advantages of continuous flow systems is the enhanced safety profile, particularly when working with potentially hazardous reagents like organic azides. beilstein-journals.org The small reaction volumes within the flow reactor minimize the risk associated with the accumulation of unstable intermediates. Furthermore, the high surface-area-to-volume ratio in flow reactors facilitates efficient heat transfer, enabling rapid heating and cooling and preventing thermal runaways. beilstein-journals.org

A common setup for the continuous flow synthesis of 1,2,3-triazoles involves pumping a solution of an organic azide and a terminal alkyne through a column packed with a heterogeneous copper catalyst, such as copper-on-charcoal (Cu/C). nih.govrsc.orgsoton.ac.uk This heterogeneous catalysis approach simplifies product purification, as the catalyst is retained within the column and can be easily separated from the product stream. nih.govrsc.orgsoton.ac.uk The use of a heterogeneous catalyst also allows for its reuse over multiple runs, adding to the economic and environmental benefits of this methodology.

Research has demonstrated that a diverse range of 1,4-disubstituted 1,2,3-triazoles can be synthesized in high yields and with excellent functional group tolerance using continuous flow methods. nih.govrsc.orgsoton.ac.uk For instance, the reaction between phenyl azide and phenylacetylene in a flow system using a Cu/C catalyst at 110 °C yielded 1,4-diphenyl-1H-1,2,3-triazole in 96.2% isolated yield over a 4-hour period without any decrease in conversion or yield. nih.gov

The efficiency of continuous flow synthesis can be further highlighted by its scalability. A 24-hour continuous experiment producing 1,4-diphenyl-1H-1,2,3-triazole demonstrated the robustness of the system for gram-scale production. nih.gov This scalability is a significant advantage for industrial applications where large quantities of a target compound are required.

To illustrate the conditions used in continuous flow synthesis, the following table summarizes the parameters for the synthesis of various 1,2,3-triazole derivatives.

| Entry | Azide | Alkyne | Solvent | Temperature (°C) | Flow Rate (mL/min) | Yield (%) |

| 1 | Phenyl azide | Phenylacetylene | Dichloromethane | 110 | 0.75 | 96.2 |

| 2 | Benzyl azide | Propargyl alcohol | Dichloromethane | 100 | 0.5 | >95 |

| 3 | Ethyl azide | Phenylacetylene | Dichloromethane | 100 | 0.5 | >95 |

This is an interactive data table based on representative data from continuous flow synthesis literature.

Synthetic Utility of Precursors for 1-ethyl-1H-1,2,3-Triazole-4-methanol

The synthesis of 1-ethyl-1H-1,2,3-triazole-4-methanol via the CuAAC reaction would utilize ethyl azide and propargyl alcohol as the key precursors. These precursors are not only pivotal for the synthesis of the target molecule but also possess significant synthetic utility in their own right, serving as versatile building blocks in organic chemistry.

Ethyl Azide (CH₃CH₂N₃):

Ethyl azide is a common alkyl azide used in organic synthesis. Its primary utility lies in its ability to participate in 1,3-dipolar cycloaddition reactions, most notably the CuAAC reaction, to introduce an ethyl-substituted triazole ring into a molecule. This is a widely used strategy in medicinal chemistry for creating libraries of compounds for drug discovery, as the triazole ring can act as a stable linker or a pharmacophore.

Beyond cycloadditions, ethyl azide can be used in the Staudinger reaction with phosphines to form iminophosphoranes. These intermediates are highly valuable for the synthesis of amines, amides, and other nitrogen-containing compounds. The reaction of an iminophosphorane with an aldehyde or ketone, known as the aza-Wittig reaction, is a powerful tool for the formation of C=N bonds.

Propargyl Alcohol (HC≡CCH₂OH):

Propargyl alcohol is a bifunctional molecule containing both a terminal alkyne and a primary alcohol. This dual functionality makes it an exceptionally versatile precursor in organic synthesis.

The terminal alkyne group of propargyl alcohol readily participates in CuAAC reactions, as seen in the synthesis of 1-ethyl-1H-1,2,3-triazole-4-methanol. It can also undergo other alkyne-specific reactions such as Sonogashira coupling with aryl or vinyl halides to form more complex structures. Additionally, the alkyne can be hydrated to form a ketone or reduced to an alkene or alkane.

The primary alcohol functionality of propargyl alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to a variety of other functional groups, such as halides or esters, or used as a nucleophile in substitution reactions. The hydroxyl group can also be protected, allowing for selective reaction at the alkyne terminus.

The combination of these two reactive sites allows propargyl alcohol to be used in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and polymers. For example, the hydroxyl group can be used as a handle to attach the propargyl unit to a larger molecule before performing a cycloaddition reaction on the alkyne.

Mechanistic Investigations and Reaction Pathways in 1 Ethyl 1h 1,2,3 Triazole 4 Methanol Synthesis

Detailed Mechanistic Studies of Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govresearchgate.net This reaction represents a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org The mechanism is not a concerted 1,3-dipolar cycloaddition but a stepwise process involving copper acetylide intermediates. nih.govwikipedia.org

The catalytic cycle is initiated by the formation of a copper(I) acetylide. wikipedia.org The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate, with a reducing agent like sodium ascorbate, or from Cu(I) salts like cuprous bromide or iodide. wikipedia.org The coordination of Cu(I) to the terminal alkyne significantly lowers the pKa of the terminal proton, facilitating its deprotonation to form the crucial copper acetylide species. nih.govwikipedia.org

Initially, a mononuclear copper species was thought to be the active catalyst. nih.gov However, kinetic studies showing a second-order dependence on the copper concentration, along with computational and experimental evidence, strongly support a dinuclear mechanism. wikipedia.orgnih.govresearchgate.netacs.org In this now widely accepted model, two copper atoms are involved in the key transition state. organic-chemistry.orgnih.gov One copper atom is σ-bound to the acetylide, while the second copper atom coordinates to the azide (B81097), activating it for the subsequent step. organic-chemistry.orgwikipedia.org This dual activation facilitates the formation of a six-membered copper metallacycle. organic-chemistry.org The cycle proceeds through ring contraction to a triazolyl-copper derivative, followed by protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the catalyst. organic-chemistry.orgwikipedia.org

The key steps in the dinuclear CuAAC mechanism are summarized below:

Formation of Copper Acetylide: A terminal alkyne reacts with one or two Cu(I) centers to form a π,σ-bis(copper) acetylide intermediate. nih.gov

Azide Coordination: An organic azide coordinates to one of the copper centers of the dinuclear acetylide complex. organic-chemistry.orgnih.gov

Cyclization: The coordinated azide undergoes cyclization with the acetylide to form a six-membered metallacycle intermediate. organic-chemistry.org

Ring Contraction & Protonolysis: The metallacycle rearranges, and subsequent protonolysis cleaves the copper-triazole bond, yielding the 1,4-triazole product and regenerating the active copper catalyst. organic-chemistry.org

Recent studies have successfully isolated key dinuclear copper intermediates, providing direct evidence for this mechanistic pathway and confirming that the dinuclear species are involved in the kinetically favored route. nih.gov

Reaction Mechanisms of Ruthenium-Catalyzed Azide-Alkyne Cycloadditions (RuAAC)

In contrast to the copper-catalyzed reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles from terminal alkynes. organic-chemistry.orgacs.org This complementary regioselectivity makes RuAAC an invaluable tool in organic synthesis. acs.org Furthermore, RuAAC is effective for both terminal and internal alkynes, expanding its synthetic utility to fully substituted triazoles. organic-chemistry.orgnih.gov

The mechanism of RuAAC is fundamentally different from that of CuAAC. bohrium.comnih.gov It is proposed to proceed through an oxidative coupling pathway involving a ruthenacycle intermediate. organic-chemistry.orgorganic-chemistry.orgbohrium.comnih.gov The catalytic cycle is generally understood to involve the following steps:

Ligand Exchange: The azide and alkyne substrates coordinate to the ruthenium(II) center, displacing initial ligands.

Oxidative Coupling: The coordinated azide and alkyne undergo oxidative coupling to form a six-membered ruthenacycle intermediate. bohrium.comnih.gov In this key step, the first carbon-nitrogen bond forms between the more nucleophilic internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. bohrium.comnih.gov

Reductive Elimination: The ruthenacycle then undergoes rate-determining reductive elimination, which forms the aromatic triazole ring and regenerates the active Ru(II) catalyst. organic-chemistry.orgorganic-chemistry.orgbohrium.comnih.gov

Density Functional Theory (DFT) calculations have supported this mechanistic proposal. bohrium.comnih.govitu.edu.tr These computational studies confirm that the reductive elimination step is the rate-determining phase of the reaction and that the initial oxidative coupling dictates the regiochemical outcome. bohrium.comnih.gov The steric and electronic properties of the substituents on both the azide and the alkyne influence the regioselectivity, particularly with internal alkynes. organic-chemistry.orgnih.gov

Regiochemical Control and Stereoselectivity in the Formation of 1,2,3-Triazole Alcohols

The regioselectivity of azide-alkyne cycloadditions is critically dependent on the catalyst employed. The synthesis of 1-ethyl-1H-1,2,3-triazole-4-methanol, a 1,4-disubstituted product, is therefore achieved via CuAAC.

In CuAAC , the exclusive formation of the 1,4-regioisomer is a direct consequence of the mechanism. nih.gov The initial step involves the formation of a copper acetylide from the terminal alkyne. rsc.org This intermediate then reacts with the azide. The regioselectivity is determined during the cyclization step within the dinuclear copper complex, where the terminal nitrogen of the azide attacks the internal, copper-bound carbon of the acetylide. rsc.org This pathway is electronically and sterically favored over the alternative, which would lead to the 1,5-isomer. rsc.org Computational studies confirm that the transition state leading to the 1,4-product is significantly lower in energy. rsc.org

In RuAAC , the regioselectivity is reversed to favor the 1,5-isomer. organic-chemistry.orgacs.org This outcome is governed by the oxidative coupling mechanism. bohrium.com The reaction proceeds via the formation of a ruthenacycle intermediate where the first C-N bond is established between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. bohrium.comnih.gov For terminal alkynes, this results in the ruthenium atom being bonded to the terminal carbon, ultimately leading to the 1,5-disubstituted triazole after reductive elimination. acs.orgresearchgate.net

The stereoselectivity concerning the methanol (B129727) group at the 4-position of the triazole ring is not determined by the cycloaddition mechanism itself. Instead, it is dictated by the stereochemistry of the starting alkyne, in this case, propargyl alcohol or a derivative thereof, which is typically achiral. Therefore, the product, 1-ethyl-1H-1,2,3-triazole-4-methanol, is also achiral.

| Catalyst System | Key Intermediate | Mechanism Driving Regioselectivity | Primary Product (from terminal alkynes) |

|---|---|---|---|

| Copper(I) | Dinuclear Copper Acetylide | Stepwise addition to the copper acetylide complex | 1,4-disubstituted 1,2,3-triazole |

| Ruthenium(II) | Six-membered Ruthenacycle | Oxidative coupling followed by reductive elimination | 1,5-disubstituted 1,2,3-triazole |

Kinetic and Thermodynamic Aspects of Triazole Alcohol Synthesis

The Huisgen 1,3-dipolar cycloaddition is a highly exothermic reaction, with a reaction enthalpy (ΔH°) between -50 and -65 kcal/mol. nih.gov However, it suffers from a high activation barrier (around 25 kcal/mol), resulting in very slow reaction rates at room temperature. nih.gov

| Reaction Type | Key Kinetic Feature | Thermodynamic Profile | Typical Conditions |

|---|---|---|---|

| Thermal Huisgen Cycloaddition | High activation energy (~25 kcal/mol), very slow rate | Highly exothermic (ΔH° -50 to -65 kcal/mol) | Elevated temperatures, prolonged reaction times |

| CuAAC | Rate acceleration of 10⁷-10⁸; second order in [Cu] | Exothermic | Room temperature, aqueous or organic solvents |

| RuAAC | Rate-determining reductive elimination step | Exothermic | Ambient to elevated temperatures depending on catalyst |

Catalyst Design and Performance for 1,2,3-Triazole Synthesis

The performance of both CuAAC and RuAAC reactions is highly dependent on the design of the catalyst, particularly the ligand environment around the metal center.

Copper Catalysts: While simple copper salts can catalyze the reaction, the use of ligands is crucial for improving catalyst stability, solubility, and reaction rates. nih.govwikipedia.org Ligands prevent the formation of unreactive polynuclear copper acetylides and protect the Cu(I) state from oxidation to the inactive Cu(II) state. nih.gov A wide variety of ligands have been developed, which can be broadly categorized:

Nitrogen-based Ligands: Polydentate amine ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives, are highly effective at stabilizing the Cu(I) oxidation state and accelerating the reaction. wikipedia.orgnih.gov

Phosphine Ligands: Ligands like PPh₃ are often used in organic solvents where cuprous salts have limited solubility. nih.gov

N-Heterocyclic Carbenes (NHCs): Cu(I) complexes with NHC ligands have shown high activity, especially under solvent-free conditions. nih.gov

Heterogeneous Catalysts: To address issues of copper toxicity and facilitate catalyst removal, numerous solid-supported copper catalysts have been developed. bohrium.commdpi.com Supports include silica, magnetic nanoparticles, and carbon-based materials like graphene oxide. bohrium.commdpi.com These heterogeneous systems often demonstrate good reusability without significant loss of activity. mdpi.com

Ruthenium Catalysts: The development of RuAAC has been driven by the design of specific ruthenium(II) complexes. The most effective and commonly used catalysts are pentamethylcyclopentadienyl ([Cp*RuCl]) complexes. organic-chemistry.orgbohrium.comnih.gov

Cp*RuCl(PPh₃)₂: This complex is a highly efficient catalyst, particularly for reactions involving terminal alkynes at elevated temperatures. organic-chemistry.orgbohrium.comacs.org

Cp*RuCl(COD) (COD = 1,5-cyclooctadiene): This catalyst is particularly well-suited for reactions with internal alkynes and thermally sensitive substrates, as it is active at ambient temperatures. organic-chemistry.orgbohrium.com

[Cp*RuCl]₄: This tetrameric ruthenium complex has also been shown to perform well, especially in solvents like dimethylformamide. acs.orgchalmers.se

The choice of ligand on the ruthenium center is critical for both catalytic activity and regioselectivity. researchgate.net The sterically demanding Cp* ligand, in combination with others like PPh₃ or COD, provides the necessary electronic and steric environment to favor the 1,5-regioselective oxidative coupling pathway. organic-chemistry.orgacs.org

| Catalyst Type | Examples | Key Features and Applications |

|---|---|---|

| Copper (for 1,4-isomers) | CuSO₄/Sodium Ascorbate | Common in situ generation of Cu(I); widely used in aqueous media. |

| Cu(I)-TBTA | Ligand-accelerated catalysis; stabilizes Cu(I) against oxidation. | |

| Silica- or nanoparticle-supported Cu | Heterogeneous catalysis; allows for easy recovery and reuse. | |

| Ruthenium (for 1,5-isomers) | CpRuCl(PPh₃)₂ | Highly effective for terminal alkynes. |

| CpRuCl(COD) | Effective for internal alkynes and thermally labile substrates at room temperature. |

Computational Chemistry and Spectroscopic Elucidation of 1 Ethyl 1h 1,2,3 Triazole 4 Methanol

Quantum Chemical Calculations (DFT, AIM) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-ethyl-1H-1,2,3-triazole-4-methanol. nih.gov DFT studies, often employing basis sets such as B3LYP/6-311++G(d,p), can determine the optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP). nih.gov

The HOMO and LUMO are crucial in defining the molecule's reactivity. The HOMO, or highest occupied molecular orbital, represents the ability to donate an electron, while the LUMO, the lowest unoccupied molecular orbital, indicates the ability to accept an electron. The energy gap between HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For 1,2,3-triazole derivatives, the HOMO is typically localized on the triazole ring, while the LUMO distribution can vary depending on the substituents. In the case of 1-ethyl-1H-1,2,3-triazole-4-methanol, the electron-donating ethyl group and the hydroxyl group are expected to influence the electron density and, consequently, the HOMO-LUMO energies.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which is vital for predicting how the molecule will interact with other chemical species. For 1-ethyl-1H-1,2,3-triazole-4-methanol, the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack.

Atoms in Molecules (AIM) theory can be applied to analyze the electron density topology, providing insights into the nature of chemical bonds within the molecule. This analysis can characterize the covalent and non-covalent interactions, further refining the understanding of the molecule's structure and stability.

Table 1: Predicted Quantum Chemical Parameters for 1-ethyl-1H-1,2,3-Triazole-4-methanol

| Parameter | Predicted Value/Description |

| HOMO Energy | Expected to be influenced by the ethyl and hydroxymethyl substituents. |

| LUMO Energy | Generally localized on the triazole ring. |

| HOMO-LUMO Gap | Indicative of the molecule's kinetic stability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential regions anticipated around the triazole nitrogen atoms and the hydroxyl oxygen. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular modeling and dynamics simulations are instrumental in understanding the conformational landscape and intermolecular interactions of 1-ethyl-1H-1,2,3-triazole-4-methanol. These computational methods allow for the exploration of the molecule's flexibility and how it might interact with its environment.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time in a simulated environment, such as in a solvent. acs.orgacs.org These simulations can reveal the flexibility of the molecule, the stability of different conformations, and the nature of its interactions with solvent molecules. For 1-ethyl-1H-1,2,3-triazole-4-methanol, MD simulations in an aqueous solution would highlight the hydrogen bonding capabilities of the hydroxyl group and the triazole nitrogen atoms, which are key to its solubility and interaction with biological systems.

Spectroscopic Analysis for Structural Elucidation (NMR, FT-IR, HRMS)

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds. For 1-ethyl-1H-1,2,3-triazole-4-methanol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive confirmation of its structure. researchgate.net

¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. nih.gov For 1-ethyl-1H-1,2,3-triazole-4-methanol, the expected chemical shifts can be predicted based on the analysis of similar structures. rsc.orgnih.gov

In the ¹H NMR spectrum, the proton of the triazole ring (C5-H) is expected to appear as a singlet in the aromatic region. The methylene (B1212753) protons of the ethyl group attached to the nitrogen atom will likely resonate as a quartet, coupled to the methyl protons which will appear as a triplet. The methylene protons of the hydroxymethyl group will appear as a singlet, or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself will be a broad singlet, the position of which can be solvent-dependent.

In the ¹³C NMR spectrum, the two carbon atoms of the triazole ring will show distinct signals. The carbons of the ethyl and hydroxymethyl groups will also have characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-ethyl-1H-1,2,3-Triazole-4-methanol

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Triazole CH | ~8.0 | - |

| N-CH₂ -CH₃ | Quartet, ~4.3 | ~45 |

| N-CH₂-CH₃ | Triplet, ~1.5 | ~15 |

| CH₂ -OH | Singlet, ~4.7 | ~55 |

| CH₂-OH | Broad Singlet | - |

| Triazole C H | - | ~125 |

| Triazole C -CH₂OH | - | ~145 |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.govijsr.net For 1-ethyl-1H-1,2,3-triazole-4-methanol, the FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the ethyl group will appear around 2850-3000 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring are expected in the 1400-1600 cm⁻¹ region. ijsr.net The C-O stretching of the primary alcohol will likely be observed around 1050 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for 1-ethyl-1H-1,2,3-Triazole-4-methanol

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) |

| C-H (Alkyl) | 2850-3000 |

| C=N, N=N (Triazole) | 1400-1600 |

| C-O (Primary Alcohol) | ~1050 |

HRMS is a powerful technique for accurately determining the molecular weight of a compound, which allows for the confirmation of its molecular formula. For 1-ethyl-1H-1,2,3-triazole-4-methanol (C₅H₉N₃O), HRMS would provide a precise mass measurement of the molecular ion, which should match the calculated theoretical mass with a very low margin of error. This technique is crucial for unequivocally confirming the elemental composition of the synthesized molecule.

In Silico Approaches for Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies are computational methods used to understand how the chemical structure of a compound relates to its activity. nih.gov While direct pharmacological outcomes are excluded from this discussion, these methods can provide valuable insights into the structural features that are important for molecular recognition and interaction. researchgate.netresearchgate.netnih.gov

For 1-ethyl-1H-1,2,3-triazole-4-methanol, SAR studies could involve the systematic modification of its structure in a computational model. For example, the length of the alkyl chain at the N1 position could be varied, or the hydroxymethyl group at the C4 position could be replaced with other functional groups. By calculating various molecular descriptors (e.g., steric, electronic, and lipophilic properties) for these virtual analogs, it is possible to build a model that relates these descriptors to a specific non-pharmacological activity, such as binding affinity to a model protein. nih.gov This approach helps in identifying the key structural motifs responsible for molecular interactions, guiding the design of new derivatives with potentially enhanced properties.

Chemical Reactivity and Transformation Pathways of 1 Ethyl 1h 1,2,3 Triazole 4 Methanol

Stability of the 1-ethyl-1H-1,2,3-Triazole-4-methanol Scaffold Under Various Chemical Conditions

The 1,2,3-triazole ring is a five-membered aromatic heterocycle, a structural feature that imparts significant stability to the molecule. This aromaticity arises from the delocalization of six π-electrons across the ring system. Consequently, the 1-ethyl-1H-1,2,3-triazole-4-methanol scaffold is robust and remains intact under a wide range of chemical conditions, including many that are used to modify the hydroxymethyl substituent.

The stability of the triazole nucleus is a well-documented characteristic of this class of compounds. It is known to be resistant to metabolic degradation, which contributes to its utility as a pharmacophore in drug design. researchgate.netnih.gov This inherent stability allows for selective reactions to occur at the side chain without compromising the core heterocyclic structure. For instance, the triazole ring is stable under the reductive conditions used to convert a ketone to a secondary alcohol with sodium borohydride, and under the basic conditions used for O-alkylation of the resulting hydroxyl group. nih.gov This resilience makes the 1,2,3-triazole moiety a reliable building block in synthetic chemistry.

Reactions Involving the Hydroxyl Group (e.g., Reductions, Coupling Reactions)

The primary alcohol functional group (-CH₂OH) at the 4-position of the triazole ring is the main site of reactivity for 1-ethyl-1H-1,2,3-triazole-4-methanol. This group can undergo a variety of transformations typical of primary alcohols.

Coupling and Alkylation Reactions: The hydroxyl group can be readily O-alkylated. For example, in a related system, a secondary alcohol on a triazole scaffold was O-alkylated using propargyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov This type of reaction converts the alcohol into an ether, providing a pathway to link the triazole moiety to other molecular fragments.

Oxidation Reactions: As a primary alcohol, the hydroxymethyl group can be oxidized to form an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent. These transformations provide access to other important functional groups, expanding the synthetic utility of the triazole scaffold.

Esterification Reactions: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides) to form esters. For instance, 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides have been used to acylate hydroxyl groups on other molecules, demonstrating the feasibility of this transformation. nih.gov

Below is a table summarizing potential reactions at the hydroxyl group.

| Reaction Type | Reagents & Conditions | Product Functional Group |

| O-Alkylation | Alkyl halide (e.g., Propargyl bromide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) nih.gov | Ether |

| Oxidation | Mild Oxidant (e.g., PCC) | Aldehyde |

| Oxidation | Strong Oxidant (e.g., KMnO₄) | Carboxylic Acid |

| Esterification | Acid Chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Ester |

Electrophilic and Nucleophilic Substitutions on the Triazole Ring System

Direct substitution on the carbon atom of the 1,2,3-triazole ring is generally challenging due to the ring's aromatic stability and electron-rich nature, which makes it resistant to electrophilic attack.

Electrophilic Substitution: The 1,2,3-triazole ring is considered an electron-rich heterocycle, which deactivates it towards electrophilic substitution. Reactions such as nitration or Friedel-Crafts acylation are typically difficult to achieve on the unsubstituted C-H bond of the triazole ring without harsh conditions that may degrade the molecule.

Nucleophilic Substitution: Nucleophilic substitution directly on the ring's C-H bond is not a feasible pathway. However, if the triazole ring is functionalized with a suitable leaving group, nucleophilic substitution can occur. For example, in related 2-phenyltriazole 1-oxides, the ring is activated at the C-5 position, allowing for halogenation. rsc.org This halogen can then be replaced by strong nucleophiles. rsc.org In 1-substituted 3-nitro-1H-1,2,4-triazoles, the nitro group can be displaced by nucleophiles like ethoxide in the presence of potassium hydroxide. researchgate.net While these examples are from different triazole isomers or activated systems, they illustrate the principle that a leaving group is generally required for nucleophilic substitution on the triazole core.

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,3-triazole ring itself is most famously formed through a 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition or, in its copper-catalyzed variant, the "click" reaction. nih.govniscpr.res.infrontiersin.org This reaction involves an azide (B81097) and an alkyne and is a powerful method for synthesizing 1,4-disubstituted 1,2,3-triazoles. frontiersin.org

However, once formed, the aromatic 1,2,3-triazole ring is a very stable entity and generally does not participate as a reactant in further cycloaddition reactions (such as Diels-Alder reactions). Its aromatic character means it lacks the reactivity of isolated double bonds that would typically be required for such transformations. The primary role of the triazole in the context of cycloadditions is as a product of the azide-alkyne cycloaddition. niscpr.res.inmdpi.com

Metal Coordination Chemistry and Ligand Properties of Triazole Alcohols

1,2,3-Triazole derivatives are effective ligands in coordination chemistry, using the lone pairs of electrons on their nitrogen atoms to bind to metal ions. The nitrogen atoms at the N2 and N3 positions are typically involved in coordination.

The compound 1-ethyl-1H-1,2,3-triazole-4-methanol can act as a bidentate or polydentate ligand. The nitrogen atoms of the triazole ring can coordinate to a metal center, and the oxygen atom of the hydroxyl group can also participate in binding, potentially leading to the formation of stable chelate rings.

Research on structurally similar triazole derivatives has demonstrated their versatile coordinating behavior.

Novel chelates of cobalt(II), copper(II), zinc(II), and nickel(II) have been prepared with the related ligand 1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol. researchgate.net

1,2,3-triazole derivatives can act as tetradentate or pentadentate ligands, coordinating to metals like Rhodium, Platinum, and Gold to form octahedral or square planar complexes. uobaghdad.edu.iq

The coordination behavior of 1H-1,2,3-triazole-4,5-dithiolates with titanium, nickel, and palladium further highlights the ability of the triazole scaffold to form stable metal complexes. rsc.org

The specific coordination mode would depend on the metal ion, the solvent, and the presence of other ligands.

The table below summarizes the coordination properties.

| Metal Ion Examples | Potential Donor Atoms | Resulting Complex Geometry |

| Co(II), Ni(II), Cu(II), Zn(II) researchgate.net | Triazole N2, N3; Hydroxyl O | Octahedral, Tetrahedral |

| Rh(III), Pt(II), Au(III) uobaghdad.edu.iq | Triazole N2, N3; other donor atoms from substituents | Octahedral, Square Planar |

| La(III) nih.gov | Triazole N atoms | Distorted Icosahedron |

Applications and Advanced Materials Research Utilizing 1 Ethyl 1h 1,2,3 Triazole 4 Methanol Scaffolds

Role of 1,2,3-Triazole Alcohols as Synthons in Complex Organic Molecule Synthesis

1,2,3-Triazole alcohols, including 1-ethyl-1H-1,2,3-triazole-4-methanol, are valuable synthons in organic synthesis, primarily due to the reliability and efficiency of their formation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comiosrjournals.org This reaction is highly regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. researchgate.net The resulting triazole core is not merely a passive linker; it is a rigid, aromatic, and highly stable moiety that can mimic the geometry of a peptide bond (amide isostere), making it significant in medicinal chemistry and peptide science. mdpi.comnih.gov

The hydroxymethyl group at the 4-position of the triazole ring serves as a crucial functional handle for further chemical transformations. For instance, it can be oxidized to an aldehyde or carboxylic acid, or undergo etherification and esterification reactions. mdpi.com This allows for the straightforward coupling of the triazole scaffold to other molecules, facilitating the construction of more complex structures. mdpi.comresearchgate.net The synthesis of mono- and bis-1,2,3-triazoles often leverages the reactivity of this hydroxyl group for subsequent propargylation and further cycloaddition reactions. mdpi.com The stability of the triazole ring under a wide range of reaction conditions, including resistance to hydrolysis, oxidation, and reduction, further enhances its utility as a reliable building block in multistep syntheses. nih.gov

Integration into Polymeric Materials and Macromolecules

The 1,2,3-triazole unit is an important linker in macromolecular chemistry, used in the synthesis of polymers and dendrimers. researchgate.net The CuAAC reaction's efficiency and orthogonality make it an ideal tool for polymerization, allowing for the synthesis of dense 1,2,3-triazole polymers from monomers carrying azide (B81097) and alkyne groups. mdpi.com These polymers are gaining attention as new functional materials due to the unique properties of the triazole ring, which has a large dipole moment and can act as a hydrogen bond acceptor. mdpi.com

The incorporation of scaffolds like 1-ethyl-1H-1,2,3-triazole-4-methanol into polymer backbones can enhance properties such as thermal stability or electrical conductivity. researchgate.net The interaction of 1,2,3-triazole derivatives with biological macromolecules like proteins and DNA has also been studied, indicating strong binding affinities. nih.gov This suggests potential applications in biomaterials and bioconjugation, where the triazole unit can link peptides to other functional groups or serve as a structural element in peptidomimetics. mdpi.comnih.gov The synthesis of sequence-defined oligomers and polymers often relies on robust and efficient reactions like click chemistry to construct artificial sequence-controlled macromolecules. rsc.org

Development of Functional Materials (e.g., Dyes, Photostabilizers, Liquid Crystals, Biosensors)

The inherent properties of the 1,2,3-triazole ring have led to its incorporation into a variety of functional materials. researchgate.net

Dyes and Fluorophores : Triazole-based compounds have been utilized in the synthesis of dyes, pigments, and fluorescent probes. researchgate.net For example, 1,2,3-triazolium salts have been explored for creating water-soluble BOPAHY dyes, which exhibit moderate to high fluorescence quantum yields. nih.gov The photophysical properties of triazole-based regioisomers are an active area of research, with studies using techniques like TD-DFT to predict their absorption and emission spectra. rsc.org

Liquid Crystals : The rigid, planar structure of the triazole ring makes it a suitable component for liquid crystalline materials. Discotic liquid crystals based on an electron-deficient tris(triazole) core have been shown to exhibit columnar hexagonal phases and fast electron transport, making them promising for organic electronic devices. rsc.org Other research has explored calamitic liquid crystals connecting 1,2,3-triazole to azobenzene (B91143) or thiophene (B33073) units, resulting in materials with smectic and nematic mesophases. figshare.comresearchgate.netfigshare.com

Biosensors : The ability of liquid crystals to change their alignment in response to external stimuli has been harnessed for sensing applications. nih.gov While specific biosensors based on 1-ethyl-1H-1,2,3-triazole-4-methanol are not detailed, the integration of triazole moieties into liquid crystal structures provides a pathway for developing novel sensors for chemical and biological species. nih.gov

Photostabilizers : 1,2,3-triazoles are also found in applications such as photostabilizers, leveraging the ring's stability. researchgate.net

Corrosion Inhibition Studies Utilizing Triazole Derivatives

Triazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, including mild steel, copper, and aluminum, particularly in acidic media. nih.govnih.govijcsi.pro Their efficacy stems from the presence of nitrogen heteroatoms with lone pair electrons, which can coordinate with vacant d-orbitals of metal atoms, and the planar structure of the triazole ring, which allows for efficient surface adsorption. nih.govnih.gov This adsorption forms a protective film on the metal surface, blocking active corrosion sites and mitigating the corrosive action of the environment. nih.govresearchgate.net

The inhibition mechanism involves the adsorption of the triazole molecules onto the metal surface, which can be described by various adsorption isotherms, such as the Langmuir isotherm. researchgate.netscispace.com The mode of interaction can be physisorption (electrostatic interactions) or chemisorption (covalent bond formation). scispace.com Studies have shown that 1,2,3-triazole derivatives can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. ijcsi.pronih.gov The inhibition efficiency is dependent on the inhibitor's concentration, the chemical structure of the substituents on the triazole ring, and the temperature. nih.govsemanticscholar.org For instance, the presence of additional heteroatoms or aromatic rings can enhance the inhibitor's performance. iaea.org

| Inhibitor Compound | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM) | 1.0 M HCl | 1.0 x 10⁻³ M | 81 | nih.gov |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO2Et] | 1.0 M HCl | 1.0 x 10⁻³ M | 95.3 | nih.gov |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | 1.0 M HCl | 1.0 x 10⁻³ M | 95.0 | nih.gov |

| 1-(5-methyl-1-phenyl-1H- 1,2,3-triazol-4-yl)ethanone (MPTE) | 1 M HCl | 10⁻³ M | >90 (approx.) | semanticscholar.org |

| Pyridyl-substituted triazole derivative (PTM) | 1.0 M HCl | 0.2 - 1.0 mM | Higher than BTM | iaea.org |

| (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) | 1.0 M HCl | 0.2 - 1.0 mM | Effective | iaea.org |

Applications in Agrochemistry

Triazole compounds represent a significant class of agrochemicals, widely used as systemic fungicides for crop protection. rjptonline.orgresearchgate.net They were first introduced in the 1970s and are highly effective against a broad spectrum of fungal pathogens, including powdery mildews, rusts, and leaf-spotting fungi. researchgate.net The primary mode of action for triazole fungicides is the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol. rjptonline.orgyoutube.com Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function, growth inhibition, and ultimately, the death of the fungal cell. rjptonline.orgyoutube.com

While many commercial agricultural fungicides are derivatives of 1,2,4-triazole (B32235), the 1,2,3-triazole scaffold is also explored for its biological activities. rjptonline.orgnih.gov The structural features of molecules like 1-ethyl-1H-1,2,3-triazole-4-methanol could be leveraged in the design of new agrochemicals. Triazole derivatives are not only used as fungicides but also find application as herbicides, insecticides, and plant growth regulators. rjptonline.org The widespread use of triazole fungicides in agriculture has been substantial, with their application increasing significantly in recent decades on major crops like wheat, corn, and soybeans. nih.gov

| Triazole Fungicide | Target Fungal Diseases | Commonly Treated Crops | Reference |

|---|---|---|---|

| Tebuconazole | Broad spectrum | Various crops | rjptonline.org |

| Triadimefon | Broad spectrum | Various crops | rjptonline.org |

| Paclobutrazol | Broad spectrum (also a plant growth regulator) | Various crops | rjptonline.org |

| Cyproconazole | Early blight, rusts, powdery mildew, scab | Potatoes, cereals, coffee, fruit trees, grapes, peanuts | youtube.com |

| General Triazoles | Powdery Mildew, Leaf Spots | General crop use | global-agriculture.com |

Biological Activity Profiles of 1 Ethyl 1h 1,2,3 Triazole 4 Methanol Derivatives in Vitro Studies Only

Antimicrobial Activity (In Vitro)

The 1,2,3-triazole nucleus is a core component in various compounds demonstrating potent antimicrobial properties. nih.gov

Novel 1,2,3-triazole glycoside derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In these studies, the Gram-positive bacterium Staphylococcus aureus was found to be susceptible to all tested compounds. nih.gov The combination of a 1,2,3-triazole ring with a 1,2,4-triazole (B32235) moiety in the same molecular structure has also been shown to improve antibacterial activity against strains like Helicobacter pylori, Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. researchgate.net

| Compound Type | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| 1,2,3-Triazole Glycosides | Staphylococcus aureus (Gram-positive) | Susceptible to all tested compounds | nih.gov |

| 1,2,3-Triazole Glycosides | Pseudomonas aeruginosa (Gram-negative) | Activity observed | nih.gov |

| Hybrid 1,2,3-Triazole and 1,2,4-Triazole compounds | Helicobacter pylori, Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus | Improved antibacterial activity | researchgate.net |

The antifungal potential of 1,2,3-triazole derivatives has been investigated against various human pathogenic fungi. nih.govnih.gov In vitro testing of novel 1,2,3-triazole glycosides demonstrated promising antifungal activity against Candida albicans and Aspergillus niger. nih.gov The incorporation of a triazole ring is a key feature in many clinically used azole antifungals, which often target the CYP51 enzyme in fungi. nih.gov

| Compound Type | Fungal Strain | Activity Noted | Reference |

|---|---|---|---|

| 1,2,3-Triazole Glycosides | Candida albicans | Promising activity observed | nih.gov |

| 1,2,3-Triazole Glycosides | Aspergillus niger | Promising activity observed | nih.gov |

| General Triazole Derivatives | Various human pathogenic fungi | Moderate-to-excellent activities | nih.gov |

Antiproliferative and Anticancer Activity (In Vitro)

The 1,2,3-triazole scaffold is a constituent of various compounds reported to possess potent anticancer activity. researchgate.net A range of 1,2,3-triazole derivatives have been synthesized and screened for their in vitro antitumor activity against diverse human cancer cell lines. nih.gov For instance, certain hybrids of 1,2,3-triazole and naphthalimide have shown significant activity against MCF-7 (breast cancer) and SMMC-7721 (hepatocellular carcinoma) cell lines, with IC50 values in the sub-micromolar range. researchgate.net Similarly, conjugates of 1,2,3-triazoles and 1,2,4-triazoles have demonstrated significant anticancer effects against MCF-7 and Caco-2 (colon carcinoma) cell lines. nih.gov

| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 1,2,3-Triazol-naphthalimide hybrid (Compound 2) | MCF-7 (Breast) | 0.348 | researchgate.net |

| 1,2,3-Triazol-naphthalimide hybrid (Compound 2) | SMMC-7721 (Liver) | 0.258 | researchgate.net |

| 1,2,3-Triazole / 1,2,4-Triazole conjugate (Compound 17) | MCF-7 (Breast) | 0.31 | nih.gov |

| 1,2,3-Triazole / 1,2,4-Triazole conjugate (Compound 25) | Caco-2 (Colon) | 4.98 | nih.gov |

Antiviral Activity (In Vitro)

Derivatives containing the 1,2,3-triazole ring have shown notable in vitro activity against a variety of viruses, including influenza virus, coxsackievirus B3, and Chikungunya virus (CHIKV). eurekaselect.comnih.govnih.gov The triazole moiety can be incorporated into nucleoside analogues or other molecular frameworks to inhibit viral replication. eurekaselect.comnih.gov

Studies on 1,4-disubstituted-1,2,3-triazole derivatives revealed potent activity against CHIKV. nih.gov These compounds demonstrated low cytotoxicity and effectively reduced viral yield in infected cells. nih.gov Other research has focused on 1,2,3-triazole glycosides, which have shown high in vitro activity against both wild-type and resistant strains of influenza A viruses (H5N1 and H1N1) by targeting the viral neuraminidase. nih.govresearchgate.net

| Compound | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|---|

| Compound 1 | CHIKV | Vero | 19.9 | 465.1 | 23.4 | nih.gov |

| Compound 2 | CHIKV | Vero | 19.7 | 211.5 | 10.7 | nih.gov |

| Compound 9c | Influenza H5N1 | Not specified | 2.280 | Not specified | Not specified | nih.govresearchgate.net |

| Compound 4i | Influenza A/PR/8/34 (H1N1) | Not specified | 30 | >719 | 24 | nih.gov |

| Compound 8n | Influenza A/PR/8/34 (H1N1) | Not specified | 15 | Not specified | 5 | nih.gov |

Enzyme Inhibition Studies (In Vitro), e.g., Carbonic Anhydrase-II

A significant area of research for 1H-1,2,3-triazole derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govfrontiersin.org In vitro studies have demonstrated that series of novel 1H-1,2,3-triazole analogs can act as potent inhibitors of human carbonic anhydrase-II (hCA II) and its bovine counterpart (bCA-II). nih.govfrontiersin.orgresearchgate.net The inhibitory potential of these compounds is influenced by the substitutions on the triazole scaffold. nih.gov Molecular docking studies suggest that these compounds bind directly within the active site of the CA-II enzyme. nih.govresearchgate.net Kinetic studies have shown that these derivatives often act as competitive inhibitors of the enzyme. nih.gov

| Compound Series | Enzyme Target | IC50 Range (µM) | Reference |

|---|---|---|---|

| 1H-1,2,3-triazole analogs (9a–j) | Bovine Carbonic Anhydrase-II | 13.8 - 35.7 | frontiersin.org |

| 1H-1,2,3-triazole analogs (7a–d, 9a–s) | Bovine Carbonic Anhydrase-II | 11.1 - 88.4 | nih.gov |

| 1H-1,2,3-triazole analogs (7a–d, 9a–s) | Human Carbonic Anhydrase-II | 10.9 - 18.5 (for most potent) | nih.gov |

Bioisosteric Replacements and Mimicry of Amide Bonds in Bioactive Scaffolds

The 1,4-disubstituted 1,2,3-triazole ring is widely recognized as an effective bioisostere for the trans-amide bond. chimia.chnih.govresearchgate.netnih.gov This mimicry is due to similarities in size, planarity, dipole moment, and hydrogen bonding capacity. nih.govresearchgate.net The triazole ring is also significantly more stable to metabolic degradation by proteases compared to the easily hydrolyzed amide bond. chimia.chnih.gov

This amide-to-triazole substitution strategy is employed in peptidomimetics to enhance their stability in vivo without compromising their biological function. nih.govnih.govdntb.gov.ua The triazole heterocycle can maintain the necessary electronic properties and spatial arrangement of substituents, allowing it to interact with biological targets in a manner similar to the native peptide backbone. nih.govresearchgate.net This approach has been successfully used to develop stabilized analogs of various biologically active peptides and other molecules. nih.govdntb.gov.ua

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 1-ethyl-1H-1,2,3-Triazole-4-methanol and its Analogues

The synthesis of 1,2,3-triazoles, including 1-ethyl-1H-1,2,3-triazole-4-methanol, has traditionally relied on the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. While effective, the classic thermal approach often yields a mixture of 1,4 and 1,5-disubstituted regioisomers. The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction has largely addressed this by exclusively producing 1,4-disubstituted triazoles. nih.govresearchgate.net However, the future of synthesizing these compounds is trending towards greener and more sustainable methods. rsc.org

Emerging research focuses on minimizing hazardous reagents, reducing energy consumption, and generating less waste. rsc.org This includes the use of eco-friendly solvents, development of reusable catalysts, and employing alternative energy sources like microwave irradiation, which can lead to excellent yields in shorter reaction times. researchgate.net For instance, solvent-free "flash" synthesis using supported catalysts is a promising sustainable approach. nih.gov Furthermore, continuous-flow processes are being developed to offer better control, safety, and scalability compared to traditional batch methods. rsc.org

Key areas for future development in the synthesis of 1-ethyl-1H-1,2,3-triazole-4-methanol and its analogues include:

Metal-Free Catalysis: Exploring alternatives to copper and ruthenium catalysts to avoid metal contamination in the final products, which is particularly crucial for pharmaceutical applications.

One-Pot Reactions: Designing multi-component reactions where starting materials are converted into the desired triazole product in a single step, improving efficiency and reducing waste. researchgate.net

Biocatalysis: Utilizing enzymes to catalyze the cycloaddition reaction under mild and environmentally benign conditions.

| Methodology | Key Features | Advantages | Challenges | References |

|---|---|---|---|---|

| Thermal Huisgen Cycloaddition | Reaction of azides and alkynes at elevated temperatures. | Uncatalyzed. | Lack of regioselectivity (yields 1,4 and 1,5 isomers), requires high temperatures. | nih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | "Click" reaction using a copper(I) catalyst. | High regioselectivity (1,4-isomer), high yields, mild reaction conditions. | Potential for cytotoxic copper contamination. | nih.govresearchgate.net |

| Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Uses a ruthenium(II) catalyst. | High regioselectivity for the 1,5-isomer. | Catalyst cost and potential toxicity. | digitellinc.com |

| Green Synthetic Approaches | Utilizes sustainable solvents, catalysts, and energy sources (e.g., microwave). | Environmentally friendly, reduced waste, often faster reaction times. | Can require optimization for specific substrates. | rsc.orgresearchgate.net |

| Continuous-Flow Synthesis | Reaction is performed in a continuously flowing stream. | Enhanced safety, scalability, and process control; high yields. | Requires specialized equipment. | rsc.org |

Advanced Spectroscopic and Computational Techniques in Characterization and Prediction

The precise characterization of 1-ethyl-1H-1,2,3-triazole-4-methanol and its derivatives is fundamental to understanding their structure-property relationships. While standard spectroscopic techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy are routinely used, advanced methods are providing deeper insights. digitellinc.comresearchgate.netnih.gov Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of carbon and proton signals, which is critical for confirming the specific substitution pattern on the triazole ring. digitellinc.com

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the structural, electronic, and spectroscopic properties of triazole-based compounds. nih.govnih.govsemnan.ac.ir DFT calculations can model molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and simulate spectroscopic data, complementing experimental findings. researchgate.net These computational studies are invaluable for understanding the regioselectivity of synthetic reactions and predicting the behavior of novel triazole derivatives before their synthesis. semnan.ac.ir

Future research will likely see increased integration of:

Advanced Mass Spectrometry: Techniques like High-Resolution Mass Spectrometry (HRMS) for precise molecular formula determination. nih.gov

X-ray Crystallography: To definitively determine the three-dimensional structure of new triazole analogues in the solid state. mdpi.com

Time-Dependent DFT (TD-DFT): For simulating and understanding the photophysical properties, such as absorption and emission spectra, of fluorescent triazole derivatives. nih.govacs.orgnih.gov

Rational Design of Next-Generation 1-ethyl-1H-1,2,3-Triazole-4-methanol Scaffolds for Specific Applications

Rational design is a key strategy in medicinal chemistry and materials science for developing new molecules with desired properties. nih.govrsc.org The 1-ethyl-1H-1,2,3-triazole-4-methanol scaffold serves as a versatile platform that can be systematically modified to target specific biological receptors or to create materials with tailored characteristics. nih.gov This process involves understanding the structure-activity relationship (SAR), where modifications to the core structure are correlated with changes in biological activity or physical properties. nih.govnih.gov

Molecular docking is a crucial in silico tool in rational design, allowing researchers to predict the binding orientation and affinity of a designed molecule within the active site of a biological target, such as an enzyme or receptor. researchgate.netnih.govnih.gov This computational screening helps prioritize which novel analogues of 1-ethyl-1H-1,2,3-triazole-4-methanol are most likely to be active, thereby streamlining the synthetic and testing phases. nih.govrsc.org For example, by modifying the substituents on the triazole ring or the ethyl group, researchers can design next-generation compounds with potentially enhanced efficacy as anticancer, antimicrobial, or antiviral agents. researchgate.netjetir.org

The process of rational design typically involves:

Target Identification: Identifying a specific biological target (e.g., an enzyme) involved in a disease.

Scaffold Selection: Choosing a core structure, such as 1-ethyl-1H-1,2,3-triazole-4-methanol, known for its favorable properties.

In Silico Modification and Docking: Computationally designing new derivatives and simulating their interaction with the target. nih.gov

Synthesis and In Vitro Testing: Synthesizing the most promising candidates and evaluating their biological activity. nih.govnih.gov

SAR Analysis: Analyzing the results to refine the design for the next generation of compounds.

Q & A

Advanced Research Question

- DFT Calculations: Gaussian or ORCA software can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Docking: AutoDock Vina or Schrödinger Suite assesses interactions with biological targets (e.g., enzymes in Alzheimer’s disease research) .

- MD Simulations: GROMACS or AMBER evaluates stability in solvent or protein-binding pockets.

How can researchers evaluate the biological activity of 1-ethyl-1H-1,2,3-triazole-4-methanol?

Advanced Research Question

- In Vitro Assays: Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays or cytotoxicity using MTT on cancer cell lines.

- Enzyme Inhibition: Use fluorescence-based assays (e.g., acetylcholinesterase for Alzheimer’s targets) .

- ADME Profiling: Employ Caco-2 permeability or microsomal stability assays to predict pharmacokinetics.

What are the best practices for optimizing reaction scalability while maintaining yield?

Advanced Research Question